molecular formula C21H17F3N4O3S2 B2895506 ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 847403-78-5

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2895506
CAS RN: 847403-78-5
M. Wt: 494.51
InChI Key: XPJHNIWLYKGLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H17F3N4O3S2 and its molecular weight is 494.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent Development

The presence of the benzothiazole and triazole moieties in this compound suggests it could be useful in developing new antibacterial agents. These structures are known for their antimicrobial properties . Research indicates that derivatives of benzothiazole have shown efficacy against drug-resistant pathogens like MRSA and MDR-AB, which are part of the ESKAPE group of bacteria . This compound could serve as a novel molecular scaffold for antibiotics targeting these resistant strains.

Biocide Formulation

Compounds with isothiazolone structures, similar to the benzothiazole group, are used as biocides in various applications, including coatings and paper products . Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate could be explored for its biocidal properties, potentially leading to safer and more effective biocidal formulations.

Synthesis of Heterocyclic Compounds

The triazole ring in the compound is a key component in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals . The ability to introduce this moiety efficiently could lead to advancements in the synthesis of imidazoles, which are used in a wide range of everyday applications.

Green Chemistry Applications

The compound’s potential for use in green chemistry is significant. For instance, ethyl acetate, a related ester, is used as a green solvent in polymerization processes . The subject compound could be investigated for its utility as a solvent or a reagent in environmentally friendly chemical syntheses.

properties

IUPAC Name

ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S2/c1-2-31-18(29)12-32-19-26-25-17(11-27-15-8-3-4-9-16(15)33-20(27)30)28(19)14-7-5-6-13(10-14)21(22,23)24/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJHNIWLYKGLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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